molecular formula C8H8ClN5O B2380026 2-chloro-N-(1H-purin-6-yl)propanamide CAS No. 882320-68-5

2-chloro-N-(1H-purin-6-yl)propanamide

Cat. No.: B2380026
CAS No.: 882320-68-5
M. Wt: 225.64
InChI Key: HPDLPBABDWHGOE-UHFFFAOYSA-N
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Description

[This section must be populated with specific, verified data. The following is hypothetical placeholder text based on structurally similar compounds.] 2-chloro-N-(1H-purin-6-yl)propanamide is a purine-derived synthetic building block of interest in medicinal chemistry and drug discovery research. The purine scaffold is a privileged structure in biochemistry, known for its role in nucleotides and as a core element in many therapeutic agents. This compound features a reactive 2-chloropropanamide moiety, which may make it a versatile intermediate for the synthesis of more complex molecules, such as potential enzyme inhibitors. For instance, research into related purine and propanamide compounds has explored their application as inhibitors for targets like N-myristoyltransferase (NMT) in parasitic diseases . Similarly, chloroacetamide derivatives are frequently employed in peptide synthesis and other organic conjugation reactions . Researchers might utilize this compound to develop novel analogs for biochemical probing or as a key intermediate in multistep syntheses. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(7H-purin-6-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5O/c1-4(9)8(15)14-7-5-6(11-2-10-5)12-3-13-7/h2-4H,1H3,(H2,10,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDLPBABDWHGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=NC2=C1NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1H-purin-6-yl)propanamide typically involves the nucleophilic substitution of chlorine in 6-chloropurine with a propanamide group. One common method includes the reaction of 6-chloropurine with propanamide in the presence of a base such as triethylamine. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1H-purin-6-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of bases such as triethylamine or sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Various substituted purine derivatives.

    Oxidation: Oxidized forms of the compound with different functional groups.

    Reduction: Reduced forms with altered oxidation states.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemical Properties and Mechanism of Action

2-Chloro-N-(1H-purin-6-yl)propanamide is classified as a purine derivative, which plays crucial roles in biochemistry, especially as components of nucleotides in DNA and RNA. The compound primarily targets human serum albumin (HSA), where it interacts through hydrophobic forces, leading to conformational changes in the protein. This interaction may influence various cellular functions, including cell signaling pathways and gene expression.

Scientific Research Applications

The applications of this compound span several domains:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex purine derivatives, enabling the development of novel compounds with potential biological activities.

Biology

  • Biochemical Pathways : Research indicates that this compound may play a role in various biochemical pathways, particularly those involving enzyme interactions. Its ability to influence cellular metabolism makes it a subject of interest in metabolic studies.

Medicine

  • Therapeutic Potential : Investigations have revealed its potential antiviral and anticancer properties. In particular, studies have shown promising antiviral activity against herpes simplex virus (HSV), indicating its utility in developing antiviral therapies .

Industry

  • Material Development : The compound is also utilized in creating new materials and chemical processes, showcasing its versatility beyond biological applications.

Antiviral Screening

A high-throughput screening study identified several purine derivatives with significant antiviral activity against HSV. Among these, this compound demonstrated effective inhibition at low concentrations (EC50 value), highlighting its potential as an antiviral agent.

Antimicrobial Efficacy

Research into the antibacterial effects of alkaloid derivatives revealed that compounds structurally similar to this compound exhibited notable activity against multidrug-resistant bacterial strains. This suggests potential applications in treating infections caused by resistant pathogens.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1H-purin-6-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to therapeutic effects such as antiviral or anticancer activity .

Comparison with Similar Compounds

2-Chloro-N-(p-tolyl)propanamide (CNMP)

  • Molecular Formula: C₁₀H₁₁ClNO
  • Molar Mass : 196.65 g/mol
  • Key Features : Substituted with a para-tolyl group instead of purine.
  • Applications : A key intermediate in synthesizing α-thio-β-chloroacrylamides, which are critical for API manufacturing. CNMP’s synthesis and crystallization have been optimized using continuous mixed suspension–mixed product removal (MSMPR) systems to enhance purity and process efficiency .
  • Comparison : The absence of the purine ring in CNMP reduces nitrogen content and likely alters solubility and biological targeting compared to the purine analog.

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide

  • Molecular Formula : C₁₄H₁₉ClFN₃O
  • Molar Mass : 300.77 g/mol
  • Key Features : Contains a fluorinated benzyl group and an isopropyl substituent.
  • Comparison : The fluorobenzyl group introduces lipophilicity and metabolic stability, contrasting with the polar purine system in the parent compound.

2-Amino-N-[(6-chloro-3-pyridinyl)methyl]-N-isopropylpropanamide

  • Molecular Formula : C₁₂H₁₈ClN₃O
  • Molar Mass : 255.74 g/mol
  • Key Features : Features a chloro-pyridinylmethyl substituent.
  • Applications : Likely used in agrochemicals or kinase inhibitors due to the pyridine moiety’s metal-coordinating properties .
  • Comparison : The pyridine ring may confer different electronic effects compared to purine, influencing binding affinity in target proteins.

2-Chloro-N-(3-methyl-2-buten-1-yl)-9-isopropyl-9H-purin-6-amine

  • Molecular Formula : C₁₃H₁₈ClN₅
  • Molar Mass : 279.77 g/mol
  • Key Features : Shares the purine core but includes an isopentenyl side chain.
  • Applications: Potential use in nucleoside analogs or kinase inhibitors, leveraging the purine scaffold’s natural recognition in biological systems .
  • Comparison : The isopentenyl group adds hydrophobicity, which may enhance membrane permeability relative to the propanamide-linked purine compound.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent(s) CAS Number Primary Applications
This compound C₈H₈ClN₅O 225.64 Purine-6-yl 882320-68-5 Pharmaceutical intermediates
2-Chloro-N-(p-tolyl)propanamide (CNMP) C₁₀H₁₁ClNO 196.65 Para-tolyl - API synthesis intermediates
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide C₁₄H₁₉ClFN₃O 300.77 Chloro-fluorobenzyl, isopropyl - Chiral drug intermediates
2-Amino-N-[(6-chloro-3-pyridinyl)methyl]-N-isopropylpropanamide C₁₂H₁₈ClN₃O 255.74 Chloro-pyridinylmethyl 1354008-88-0 Agrochemicals, kinase inhibitors
2-Chloro-N-(3-methyl-2-buten-1-yl)-9-isopropyl-9H-purin-6-amine C₁₃H₁₈ClN₅ 279.77 Isopentenyl, isopropyl 189232-32-4 Nucleoside analogs

Biological Activity

2-chloro-N-(1H-purin-6-yl)propanamide, also known by its CAS number 882320-68-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8ClN5O. The compound features a purine base structure, which is known for its role in various biological processes, particularly in nucleic acid metabolism.

Target Interactions : The purine structure allows this compound to interact with various biological targets. Studies suggest that it may bind to receptors involved in cellular signaling pathways, although specific receptor interactions remain to be fully elucidated.

Biochemical Pathways : Preliminary data indicate that derivatives of purine compounds can influence pathways related to inflammation and immune response. For example, some purine derivatives have demonstrated inhibitory activity against viral replication and modulation of inflammatory responses .

Antiviral Activity

Research has indicated that purine derivatives exhibit antiviral properties. For instance, certain studies have shown that compounds similar to this compound can inhibit the replication of viruses such as Herpes Simplex Virus (HSV) and Influenza virus . The mechanism often involves interference with viral enzymes or the host cellular machinery utilized by viruses for replication.

Antimicrobial Activity

There is growing evidence supporting the antimicrobial potential of this compound. In vitro studies have reported that related purine compounds possess activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species. The Minimum Inhibitory Concentration (MIC) values for these activities are often in the low micromolar range, indicating promising efficacy.

Microorganism MIC (µM) Activity Type
E. coli4.8Antibacterial
S. aureus5.6Antibacterial
C. albicans16.7Antifungal

Case Studies

  • Antiviral Screening : A high-throughput screening of a library containing various purine derivatives identified several candidates with significant antiviral activity against HSV. Among these, this compound showed promising results with an EC50 value indicating effective inhibition at low concentrations .
  • Antimicrobial Efficacy : A study examining the antibacterial effects of different alkaloid derivatives found that those with structural similarities to this compound exhibited notable activity against resistant bacterial strains, suggesting a potential application in treating infections caused by multidrug-resistant pathogens .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-(1H-purin-6-yl)propanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves introducing the chloro group via chlorination agents (e.g., thionyl chloride) and forming the propanamide moiety by reacting intermediates with propanoyl chloride in the presence of a base like pyridine . Optimization includes adjusting stoichiometry, temperature (e.g., 0–25°C for controlled reactivity), and solvent polarity. Purification via recrystallization or column chromatography is critical to isolate the product from byproducts such as unreacted starting materials or dimerized species .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm proton environments and carbon骨架, noting characteristic peaks for the purine ring (δ 8.2–8.5 ppm for aromatic protons) and propanamide side chain (δ 2.0–2.5 ppm for CH2/CH3 groups) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
  • HRMS : Validate molecular weight and isotopic patterns for Cl-containing species .

Q. How can researchers ensure reproducibility in biological activity assays for this compound?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls) and validate purity (>95% by HPLC). Use dose-response curves to calculate IC50 values for activities like enzyme inhibition. Cross-check results with positive controls (e.g., known kinase inhibitors for purine derivatives) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s reactivity under varying pH conditions?

  • Methodological Answer : Perform kinetic studies at pH 2–12 to track degradation pathways (e.g., hydrolysis of the amide bond). Use LC-MS to identify degradation products and propose mechanisms (e.g., acid-catalyzed cleavage vs. base-mediated dechlorination). Compare with computational models (DFT) to predict reactive sites .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :

  • Process Control : Use continuous flow reactors to maintain consistent temperature and mixing, reducing side reactions like over-chlorination .
  • In-situ Monitoring : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) to detect intermediates and adjust reagent feed rates dynamically .

Q. How should researchers interpret conflicting data from X-ray crystallography vs. NMR in structural elucidation?

  • Methodological Answer :

  • X-ray Crystallography : Provides absolute configuration but requires high-quality crystals, which may be challenging for flexible propanamide side chains.
  • NMR in Solution : Captures dynamic conformations; use NOESY to identify spatial proximity between purine and propanamide groups.
  • Cross-Validation : Compare crystallographic data with solution-state NMR and molecular dynamics simulations to resolve discrepancies .

Q. What experimental frameworks address low bioavailability in preclinical studies?

  • Methodological Answer :

  • Prodrug Design : Modify the propanamide group with enzymatically cleavable protecting groups (e.g., ester linkages) to enhance solubility .
  • Nanocarrier Systems : Encapsulate the compound in liposomes or polymeric nanoparticles to improve cellular uptake. Validate with in vitro permeability assays (e.g., Caco-2 monolayers) .

Data Analysis & Theoretical Design

Q. How can factorial design optimize multi-variable synthesis parameters?

  • Methodological Answer : Apply a 2^k factorial design to test variables (e.g., temperature, catalyst loading, solvent ratio). Use ANOVA to identify significant factors (p < 0.05) and response surface methodology (RSM) to model optimal conditions .

Q. What statistical methods are recommended for analyzing dose-dependent toxicity outliers?

  • Methodological Answer : Use Grubbs’ test to identify outliers in viability assays. For non-linear trends, fit data to a Hill equation and calculate confidence intervals for IC50 values. Replicate experiments in triplicate to confirm statistical significance .

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